molecular formula C19H18FNO2S B3993333 4-(Piperidin-1-ylcarbonothioyl)phenyl 4-fluorobenzoate

4-(Piperidin-1-ylcarbonothioyl)phenyl 4-fluorobenzoate

Cat. No.: B3993333
M. Wt: 343.4 g/mol
InChI Key: AKMXOGNOVALJCL-UHFFFAOYSA-N
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Description

4-(Piperidin-1-ylcarbonothioyl)phenyl 4-fluorobenzoate is a complex organic compound that features a piperidine ring, a carbonothioyl group, and a fluorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-1-ylcarbonothioyl)phenyl 4-fluorobenzoate typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of piperidine with carbon disulfide to form the piperidin-1-ylcarbonothioyl intermediate. This intermediate is then reacted with 4-fluorobenzoic acid or its derivatives under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale and desired properties of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-1-ylcarbonothioyl)phenyl 4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(Piperidin-1-ylcarbonothioyl)phenyl 4-fluorobenzoate has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-ylcarbonothioyl)phenyl 4-fluorobenzoate involves its interaction with specific molecular targets. The piperidine ring and carbonothioyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperidin-1-ylcarbonothioyl)phenyl 2-fluorobenzoate
  • 4-(Piperidin-1-ylcarbonothioyl)phenyl 3-fluorobenzoate

Uniqueness

4-(Piperidin-1-ylcarbonothioyl)phenyl 4-fluorobenzoate is unique due to the specific positioning of the fluorine atom on the benzoate ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets and varied applications in research and industry.

Properties

IUPAC Name

[4-(piperidine-1-carbothioyl)phenyl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO2S/c20-16-8-4-15(5-9-16)19(22)23-17-10-6-14(7-11-17)18(24)21-12-2-1-3-13-21/h4-11H,1-3,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMXOGNOVALJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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